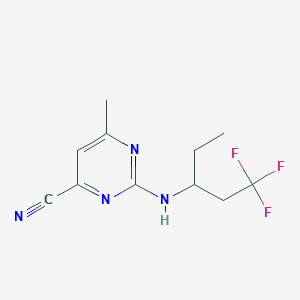
6-Methyl-2-(1,1,1-trifluoropentan-3-ylamino)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(1,1,1-trifluoropentan-3-ylamino)pyrimidine-4-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(1,1,1-trifluoropentan-3-ylamino)pyrimidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylpyrimidine-4-carbonitrile and 1,1,1-trifluoropentan-3-ylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of suitable solvents. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Reaction Mechanism: The reaction mechanism involves the nucleophilic substitution of the amino group on the pyrimidine ring with the trifluoropentan-3-ylamine, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(1,1,1-trifluoropentan-3-ylamino)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropentan-3-ylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Methyl-2-(1,1,1-trifluoropentan-3-ylamino)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(1,1,1-trifluoropentan-3-ylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes and leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(1,1,1-trifluoropropylamino)pyrimidine-4-carbonitrile
- 6-Methyl-2-(1,1,1-trifluorobutylamino)pyrimidine-4-carbonitrile
- 6-Methyl-2-(1,1,1-trifluoroethylamino)pyrimidine-4-carbonitrile
Uniqueness
6-Methyl-2-(1,1,1-trifluoropentan-3-ylamino)pyrimidine-4-carbonitrile is unique due to the specific length and branching of its trifluoropentan-3-ylamino group. This structural feature imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
6-methyl-2-(1,1,1-trifluoropentan-3-ylamino)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4/c1-3-8(5-11(12,13)14)17-10-16-7(2)4-9(6-15)18-10/h4,8H,3,5H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVFBNGMLFEXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)NC1=NC(=CC(=N1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
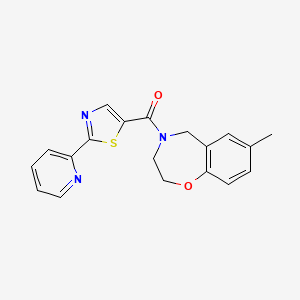
![N-methyl-N-[2-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7059830.png)
![5-(Furan-2-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]tetrazole](/img/structure/B7059838.png)
![4-[Methyl-[2-(1,3-thiazol-2-yl)ethyl]amino]pyridine-2-carbonitrile](/img/structure/B7059851.png)
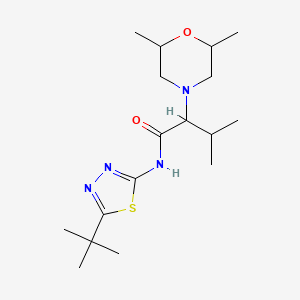
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-1-(4-phenylphenyl)triazole-4-carboxamide](/img/structure/B7059860.png)
![3-Fluoro-4-[[1-(1-hydroxy-2-methylpropyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B7059882.png)
![2-[4-(Cyclopropylmethoxy)piperidin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B7059889.png)
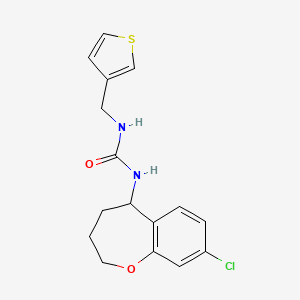
![1-[1-(4-cyano-5,6-dimethylpyridazin-3-yl)pyrrolidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B7059896.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine](/img/structure/B7059903.png)
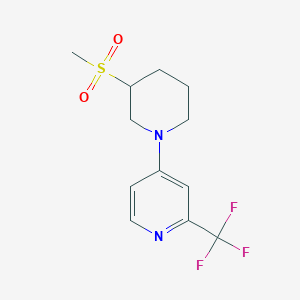
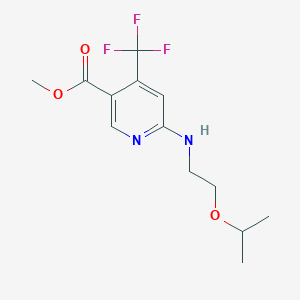
![2-(methylamino)-N-[(2-propan-2-yloxan-3-yl)methyl]benzamide](/img/structure/B7059941.png)
